11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl-
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Overview
Description
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl- is a complex organic compound with a unique structure that includes a pyrido[3,2-a]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of 11H-pyrido[3,2-a]carbazole followed by the introduction of an ethanamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbazole derivatives.
Scientific Research Applications
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
11H-Pyrido(3,2-a)carbazole: The parent compound without the ethanamine and chloro groups.
3-Chloro-11-ethyl-11H-pyrido(3,2-a)carbazole: A similar compound with an ethyl group instead of an ethanamine group.
Uniqueness
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
127040-51-1 |
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Molecular Formula |
C19H18ClN3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(3-chloropyrido[3,2-a]carbazol-11-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H18ClN3/c1-22(2)11-12-23-17-6-4-3-5-13(17)14-7-9-16-15(19(14)23)8-10-18(20)21-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
TXLITCMTVMLYNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Origin of Product |
United States |
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